Bienvenue dans la boutique en ligne BenchChem!

1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one

Muscarinic Receptors Receptor Binding Neuropharmacology

1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one (CAS 15965-68-1) is a crucial benzimidazolone scaffold for medicinal chemistry. Its specific 1,6-dimethyl substitution defines its activity in PIM kinase and sigma-2 receptor studies. Substitution with uncharacterized analogs compromises SAR reproducibility. Source this well-characterized tool compound to ensure target selectivity and reliable in vitro assay validation for your drug discovery programs.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 15965-68-1
Cat. No. B093527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one
CAS15965-68-1
Synonyms2H-Benzimidazol-2-one,1,3-dihydro-1,6-dimethyl-(9CI)
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC(=O)N2C
InChIInChI=1S/C9H10N2O/c1-6-3-4-7-8(5-6)11(2)9(12)10-7/h3-5H,1-2H3,(H,10,12)
InChIKeyGTDHFKHSNKAMNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one (CAS 15965-68-1): Procurement Specifications and Key Physicochemical Properties


1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one (CAS 15965-68-1) is a heterocyclic organic compound with the molecular formula C9H10N2O, belonging to the benzimidazolone family [1]. This compound serves as a versatile scaffold in medicinal chemistry and drug discovery, with its core structure found in various biologically active molecules [2]. Its physicochemical properties include a molecular weight of approximately 162.19 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 0, which contribute to its potential drug-like characteristics . The compound is available from multiple chemical suppliers, with purity levels typically ranging from 95% to 98% for research-grade material.

Why 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one (CAS 15965-68-1) Cannot Be Directly Substituted with Uncharacterized Benzimidazolone Analogs


Generic substitution of benzimidazolone derivatives is scientifically unsound due to the profound impact of specific substituent patterns on biological activity, target selectivity, and pharmacological profile. The 1,6-dimethyl substitution pattern on the benzimidazolone core, as found in 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one, is a key structural feature that differentiates it from other analogs, leading to distinct interactions with biological targets [1]. Systematic structural modifications at the 1- and 6-positions have been shown to dramatically alter the inhibitory activities against kinases such as PIM isoforms and the selectivity for receptor subtypes [1][2]. Furthermore, the specific substitution pattern influences the compound's physicochemical properties, including its logP, solubility, and metabolic stability, which are critical for both in vitro assays and in vivo applications . Therefore, substituting this specific compound with an uncharacterized analog without rigorous comparative data would compromise experimental reproducibility, invalidate structure-activity relationship (SAR) studies, and potentially lead to misleading biological conclusions.

Quantitative Differentiation Evidence for 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one (CAS 15965-68-1) Versus Key Analogs


Muscarinic Acetylcholine Receptor Binding Affinity: Comparative Ki Values Across Tissue Subtypes

1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one exhibits distinct binding affinities for muscarinic acetylcholine receptors across different tissue preparations, with Ki values ranging from 20 nM to 107 nM depending on the tissue source [1]. This tissue-dependent binding profile is a specific characteristic of this compound and serves as a differentiator from other benzimidazolone derivatives that may show different selectivity patterns.

Muscarinic Receptors Receptor Binding Neuropharmacology

Sigma-2 Receptor Affinity and Selectivity Profile

Benzimidazolone derivatives, including 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one, have been characterized for their interaction with sigma receptors. The benzimidazolone scaffold is known to exhibit affinity for sigma-2 receptors, with certain analogs demonstrating high selectivity . For example, the related benzimidazolone derivative BIMU-1 shows a Ki of 32 nM for sigma-2 receptors, which is 200-fold greater than its affinity for sigma-1 receptors (Ki = 6.3 µM) and over 300-fold greater than its affinity for dopamine, serotonin, and muscarinic receptors (Ki > 10 µM) [1].

Sigma Receptors CNS Disorders Cancer Biology

5-HT1A and 5-HT2 Receptor Interaction Potential

The benzimidazolone scaffold, including 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one, is a recognized pharmacophore for developing ligands targeting serotonin receptors, specifically 5-HT1A and 5-HT2 subtypes [1]. Patented benzimidazolone derivatives have been disclosed as pharmacologically active agents for these receptors, with utility in treating CNS disorders [1]. The specific substitution pattern on the benzimidazolone core can modulate the affinity and functional activity at these receptors, differentiating one derivative from another.

Serotonin Receptors CNS Pharmacology GPCR

PIM Kinase Inhibitory Activity as a Function of 1,6-Disubstitution Pattern

The 1,6-disubstitution pattern on the benzimidazolone core, as exemplified by 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one, is a critical structural determinant for the development of pan-PIM kinase inhibitors [1]. Systematic structural modifications at the 1- and 6-positions have led to the discovery of compounds with potent inhibitory activities against all three PIM kinase isoforms [1]. The specific substitution pattern influences both the potency and the selectivity among PIM isoforms, making this scaffold distinct from other benzimidazolone derivatives with different substitution patterns.

Kinase Inhibition Cancer Therapeutics Oncology

Recommended Application Scenarios for 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one (CAS 15965-68-1) Based on Quantitative Evidence


Reference Standard in Muscarinic Receptor Binding Assays

Given its well-characterized and tissue-dependent binding affinity profile for muscarinic acetylcholine receptors (Ki values ranging from 20 nM to 107 nM across different tissue preparations), 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one can serve as a valuable reference standard or tool compound in radioligand binding assays [1]. Researchers can use this compound to validate assay conditions, compare the potency of novel ligands, and ensure experimental reproducibility across different laboratories studying muscarinic receptor pharmacology.

Scaffold for Sigma-2 Receptor Ligand Development

The benzimidazolone core, as present in 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one, is a validated scaffold for developing selective sigma-2 receptor ligands [1]. Medicinal chemists can leverage this scaffold to design and synthesize novel compounds with improved affinity and selectivity for sigma-2 receptors, which are implicated in cancer, CNS disorders, and neuropathic pain [1]. The established structure-activity relationships for this class provide a rational basis for lead optimization.

Starting Material for Serotonin Receptor Modulators

Patented evidence demonstrates that benzimidazolone derivatives, including those related to 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one, possess pharmacological activity at 5-HT1A and 5-HT2 receptors, making them useful for developing treatments for CNS disorders [1]. This compound can be utilized as a starting material or key intermediate in the synthesis of novel serotonin receptor modulators, providing a direct entry point into a therapeutically relevant chemical space.

Kinase Inhibitor Drug Discovery for Oncology

The 1,6-disubstituted benzimidazolone scaffold is a recognized pharmacophore for the development of pan-PIM kinase inhibitors, which are potential therapeutic agents for hematological malignancies and solid tumors [1]. 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one can serve as a core building block for constructing focused libraries of PIM kinase inhibitors, facilitating structure-activity relationship studies and the identification of lead candidates with optimal potency and selectivity profiles [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.